3-Metilcrotonilglicina

Descripción general

Descripción

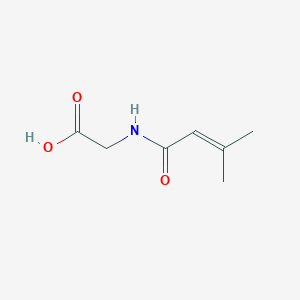

La 3-Metilcrotonilglicina es una acilglicina, un metabolito normal de aminoácidos que se encuentra en la orina. Es un metabolito menor de los ácidos grasos y a menudo se asocia con trastornos metabólicos como la deficiencia de 3-metilcrotonil-CoA carboxilasa . Este compuesto se caracteriza por su papel en el catabolismo de la leucina y se utiliza como marcador de diagnóstico para las acidemias orgánicas .

Aplicaciones Científicas De Investigación

La 3-Metilcrotonilglicina tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar el metabolismo y las reacciones de la acilglicina.

Biología: Investigado por su papel en las vías metabólicas y su impacto en la función mitocondrial.

Industria: Aplicaciones industriales limitadas, utilizadas principalmente en entornos de investigación.

Mecanismo De Acción

La 3-Metilcrotonilglicina ejerce sus efectos interrumpiendo la homeostasis energética mitocondrial. Inhibe la actividad de la Na+, K±ATPasa sináptica, que es crucial para mantener el potencial de la membrana celular . El compuesto también afecta el ciclo del ácido cítrico al reducir la producción de CO2 y disminuir las actividades de los complejos de la cadena respiratoria . Estas interrupciones pueden conducir a daño neurológico y otras disfunciones metabólicas.

Compuestos Similares:

Ácido 3-hidroxiisovalérico: Un metabolito formado a partir de la oxidación de this compound.

3-Metilcrotonil-CoA: El precursor en la síntesis de this compound.

N-Acilglicinas: Una clase de compuestos a la que pertenece la this compound.

Singularidad: La this compound es única debido a su papel específico en el catabolismo de la leucina y su importancia de diagnóstico en los trastornos metabólicos. A diferencia de otras acilglicinas, está estrechamente asociada con la deficiencia de 3-metilcrotonil-CoA carboxilasa y sirve como un biomarcador crítico para esta condición .

Análisis Bioquímico

Biochemical Properties

3-Methylcrotonylglycine is produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine < – > CoA + N-acylglycine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is associated with the enzyme 3-methylcrotonyl-CoA carboxylase .

Cellular Effects

3-Methylcrotonylglycine influences cell function by interacting with various cellular processes. It inhibits CO2 production and mitochondrial complex II-III and creatine kinase activity in rat cerebral cortex preparations in a concentration-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Methylcrotonylglycine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the Na+/K±ATPase in purified synaptic membranes from rat cerebrum .

Metabolic Pathways

3-Methylcrotonylglycine is involved in the metabolic pathway of fatty acids . It interacts with enzymes such as 3-methylcrotonyl-CoA carboxylase

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 3-Metilcrotonilglicina se puede sintetizar mediante la reacción de 3-metilcrotonil-CoA con glicina. Esta reacción está catalizada por la enzima glicina N-aciltransferasa . Las condiciones de reacción normalmente implican una solución acuosa tamponada a pH y temperatura fisiológicos.

Métodos de Producción Industrial: La producción industrial de this compound no es común debido a su relevancia biológica específica. se puede producir en entornos de laboratorio utilizando métodos de síntesis química que implican la reacción de cloruro de 3-metilcrotonilo con glicina en presencia de una base como el hidróxido de sodio .

Tipos de Reacciones:

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente la sustitución nucleofílica, donde el grupo acilo puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Nucleófilos: Amoniaco, aminas primarias.

Productos Principales:

Oxidación: Ácido 3-hidroxiisovalérico.

Reducción: Formas reducidas del grupo acilo.

Sustitución: Varias glicinas N-sustituidas dependiendo del nucleófilo utilizado.

Propiedades

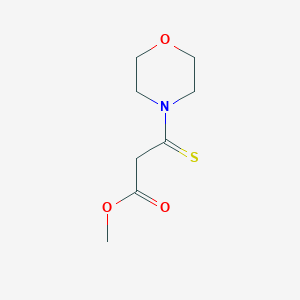

IUPAC Name |

2-(3-methylbut-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWQSHXPNKRLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186641 | |

| Record name | beta-Methylcrotonylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylcrotonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33008-07-0 | |

| Record name | 3-Methylcrotonylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33008-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylcrotonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcrotonylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLCROTONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcrotonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Methylcrotonylglycine (3-MCG)?

A1: 3-Methylcrotonylglycine (3-MCG) is a biochemical marker indicative of a metabolic disorder called 3-Methylcrotonyl-CoA carboxylase deficiency (3MCCD). This disorder disrupts the normal breakdown of the amino acid leucine. [, , , , , , , ]

Q2: How is 3-MCG formed?

A2: In 3MCCD, a deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) hinders the breakdown of leucine. Consequently, intermediary metabolites like 3-methylcrotonyl-CoA accumulate. This molecule then conjugates with glycine, forming 3-MCG, which is excreted in urine. [, , , , , , , ]

Q3: What are the downstream effects of 3-MCG accumulation in 3MCCD?

A3: Research suggests that 3-MCG, along with another metabolite, 3-methylcrotonic acid (3-MCA), can induce oxidative stress in the brain. Specifically, these metabolites have been shown to increase lipid peroxidation and protein oxidation in the cerebral cortex of young rats, which may contribute to neurological dysfunction in 3MCCD. [, , ] Additionally, 3-MCG can disrupt mitochondrial energy homeostasis and inhibit synaptic Na+,K+-ATPase activity in the brain of young rats, further contributing to neurological issues. [, ]

Q4: How does the presence of 3-MCG in urine help diagnose 3MCCD?

A4: The detection of elevated levels of 3-MCG in urine is a key diagnostic indicator of 3MCCD. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify 3-MCG in urine samples. [, , , , , , , , ]

Q5: Are there instances where 3-MCG is not detected in urine despite 3MCCD being present?

A5: Yes, there have been cases of 3MCCD where 3-MCG was absent or present in trace amounts in the urine. This highlights the potential for misdiagnosis if relying solely on urine organic acid analysis for diagnosis. []

Q6: What are the genetic causes of 3MCCD?

A6: 3MCCD is caused by mutations in either the MCCA or MCCB genes, both of which code for subunits of the 3-MCC enzyme. These mutations are autosomal recessive, meaning an individual must inherit two copies of the mutated gene (one from each parent) to develop the deficiency. [, , , , , , , , ]

Q7: What are the clinical manifestations of 3MCCD?

A7: 3MCCD presents with a wide range of clinical symptoms, from severe cases with neonatal onset to individuals who remain asymptomatic throughout their lives. Some common symptoms include developmental delay, seizures, hypotonia, failure to thrive, and metabolic acidosis. [, , , , , , , , , , , ]

Q8: How is 3MCCD diagnosed?

A8: Diagnosis typically involves a combination of:

- Newborn Screening: Detecting elevated 3-hydroxyisovalerylcarnitine (C5-OH) in blood spots through tandem mass spectrometry (MS/MS). [, , , , , , , , ]

- Urine Organic Acid Analysis: Identifying elevated 3-MCG and 3-hydroxyisovaleric acid (3-HIVA) in urine using techniques like gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]

- Enzyme Assay: Measuring 3-MCC enzyme activity in cultured fibroblasts or lymphocytes, which is significantly reduced in affected individuals. [, , , , , , , , ]

- Genetic Testing: Identifying mutations in the MCCA and MCCB genes to confirm the diagnosis. [, , , , , , , , , ]

Q9: What are the treatment options for 3MCCD?

A9: Treatment typically involves:

- Dietary Leucine Restriction: Reducing leucine intake through a specialized diet or formula. [, , , ]

- Carnitine Supplementation: Addressing secondary carnitine deficiency, which is common in 3MCCD, by supplementing with L-carnitine. [, , , , ]

- Glycine Supplementation: Supplementing with glycine may aid in the excretion of excess metabolites. [, , ]

- Biotin Supplementation: Although 3MCCD is generally considered biotin-unresponsive, some patients with specific mutations, like MCCA-R385S, have shown improvement with high-dose biotin therapy. [, ]

Q10: What are the current research areas in 3MCCD?

A10: Current research focuses on:

- Understanding the full spectrum of clinical presentations: While newborn screening has increased the detection of asymptomatic cases, research is ongoing to understand the factors influencing the variability in symptom severity. [, , ]

- Exploring the role of 3-MCG and other metabolites in disease pathogenesis: Studies are investigating the mechanisms by which these metabolites contribute to clinical symptoms, particularly neurological dysfunction. [, , , , ]

- Identifying novel mutations and their functional consequences: Research continues to uncover new mutations in MCCA and MCCB, and functional studies are crucial to determine their impact on enzyme activity. [, , , , , , , , , ]

- Developing new therapeutic strategies: There is a need to explore alternative treatment options, particularly for patients who do not respond well to current therapies or experience severe symptoms. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)